3-Phosphoshikimate is a key intermediate in the shikimate pathway, which is vital for the biosynthesis of aromatic amino acids and various secondary metabolites in plants, fungi, and bacteria. This compound plays a crucial role in the enzymatic reaction catalyzed by 3-phosphoshikimate 1-carboxyvinyltransferase, which is an essential enzyme in the pathway leading to the production of chorismate. Chorismate serves as a precursor for aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, as well as other important metabolites like folate and ubiquinone .
3-Phosphoshikimate can be classified as a phosphoric acid derivative and is categorized under organic compounds involved in metabolic pathways. Its classification within the broader context of biochemical compounds highlights its importance in plant metabolism and herbicide action mechanisms.
The synthesis of 3-phosphoshikimate typically involves enzymatic reactions within microbial systems or through chemical synthesis methods. The most common biosynthetic route occurs via the shikimate pathway, where phosphoenolpyruvate and erythrose 4-phosphate are converted into chorismate through several enzymatic steps.
Technical Details:
The molecular formula for 3-phosphoshikimate is . It consists of a shikimic acid backbone with a phosphate group attached at the third carbon position.
3-Phosphoshikimate participates in several biochemical reactions within the shikimate pathway, primarily involving its conversion to chorismate through the action of 3-phosphoshikimate 1-carboxyvinyltransferase.
Technical Details:
The mechanism by which 3-phosphoshikimate functions involves its role as a substrate for 3-phosphoshikimate 1-carboxyvinyltransferase. Upon binding with phosphoenolpyruvate, a conformational change occurs within the enzyme that facilitates substrate interaction.
3-Phosphoshikimate has significant scientific applications primarily in:
The shikimate pathway serves as an indispensable biosynthetic route for aromatic compound production in plants, bacteria, fungi, and algae, while being notably absent in animals. This seven-step metabolic pathway converts primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate, the universal precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as numerous secondary metabolites including folates, alkaloids, and phenolic compounds. Within this pathway, 3-phosphoshikimate (S3P) occupies a central position as the sixth metabolic intermediate [1] [10].
The pathway proceeds through a carefully orchestrated sequence of enzymatic transformations:
Table 1: Key Intermediates in the Shikimate-Chorismate Pathway
Intermediate | Enzyme Catalyzing Formation | Position in Pathway | Functional Role |
---|---|---|---|
3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | DAHP synthase | 1 | Initial pathway entry point |
3-Dehydroquinate | 3-Dehydroquinate synthase | 2 | First cyclic intermediate |
Shikimate | Shikimate dehydrogenase | 4 | Branch point for secondary metabolism |
3-Phosphoshikimate (S3P) | Shikimate kinase | 5 | PEP conjugation substrate |
5-Enolpyruvylshikimate-3-phosphate (EPSP) | EPSP synthase | 6 | Immediate precursor to chorismate |
Chorismate | Chorismate synthase | 7 | Central branch point for aromatic amino acids |
S3P represents a critical regulatory node in this pathway. Its formation through the ATP-dependent phosphorylation of shikimate by shikimate kinase represents an essential activation step preceding the key carbon-carbon bond forming reaction catalyzed by EPSP synthase. The pathway exhibits remarkable evolutionary conservation in core chemistry but significant variation in enzyme organization across organisms. Bacteria typically possess monofunctional enzymes, while plants often have bifunctional arrangements (e.g., dehydroquinase-shikimate dehydrogenase fusion in pea), and fungi contain a pentafunctional arom complex catalyzing five consecutive steps [1]. This organizational diversity suggests distinct regulatory strategies while maintaining the fundamental chemical transformations from PEP and erythrose-4-phosphate to chorismate.
5-Enolpyruvylshikimate-3-phosphate synthase (EPSP synthase), systematically named 3-phosphoshikimate 1-carboxyvinyltransferase (EC 2.5.1.19), catalyzes the transfer of the enolpyruvyl moiety from PEP to the 5-hydroxyl group of S3P. This constitutes the sixth enzymatic step in the shikimate pathway and represents a chemically unique transformation. The enzyme facilitates a thermodynamically unfavorable reaction through the formation of a tetrahedral intermediate at its active site, converting S3P and PEP into EPSP and inorganic phosphate [1] [6].
The catalytic mechanism proceeds through a carefully orchestrated sequence:
Table 2: Catalytic Mechanism and Key Residues of EPSP Synthase
Catalytic Step | Chemical Process | Key Residues | Experimental Evidence |
---|---|---|---|
S3P binding | Induces domain closure | Hydrophobic binding pocket | Crystallographic structures showing conformational change |
Deprotonation | Abstraction of 5-OH proton | Lys22 (general base) | pH kinetics; mutagenesis studies |
Nucleophilic attack | C-O bond formation | Mg²⁺ cofactor (stabilization) | Metal requirement studies |
Tetrahedral intermediate formation | Ketal phosphate structure | Arg28, Arg121 (stabilization) | ¹³C NMR detection; rapid quench kinetics [3] |
Proton donation | To departing phosphate oxygen | Glu341 (general acid) | pH profiles; site-directed mutagenesis |
Elimination | Anti-elimination of phosphate and C6 hydrogen | Lys22 (protonation) | Isotope labeling studies |
Single-turnover experiments using [1-¹⁴C]-PEP and [³²P]PEP have unequivocally established the kinetic competence of the proposed tetrahedral intermediate, demonstrating its formation and decay on a time scale consistent with substrate disappearance and product formation [3]. The reaction proceeds without forming covalent enzyme intermediates, as confirmed by SDS-PAGE and Centricon concentration analysis of quenched reaction samples. The spatial organization of the active site positions the 5-hydroxyl group of S3P in optimal orientation for nucleophilic attack on PEP, while the phosphate group of S3P is coordinated by arginine residues (Arg28 and Arg121 in E. coli), and the carboxylate of PEP interacts with lysine residues (Lys22) [6].
This catalytic machinery is targeted by the broad-spectrum herbicide glyphosate, which acts as a transition state analog that binds with higher affinity to the EPSP synthase-S3P complex than PEP itself. Glyphosate's structural similarity to the enolpyruvyl transition state allows it to occupy the PEP binding site when S3P is bound, effectively inhibiting the enzyme through competitive inhibition [4] [6]. This inhibition leads to a cascade of effects culminating in plant death due to aromatic amino acid deprivation.
The shikimate pathway exemplifies remarkable substrate precision and kinetic diversity across its enzyme cascade. 3-Phosphoshikimate serves as the specific substrate for EPSP synthase, which exhibits stringent requirements for both its phosphorylated shikimate moiety and its cosubstrate PEP. Kinetic analyses reveal that EPSP synthase follows an ordered sequential mechanism where S3P binds before PEP, with dissociation constants (Kd) for S3P in the micromolar range (2-10 μM) [1] [6].
Detailed kinetic parameters across the pathway highlight sophisticated regulatory mechanisms:
Table 3: Comparative Enzyme Kinetics in the Shikimate Pathway
Enzyme | Substrate KM (μM) | Catalytic Efficiency kcat/KM (M⁻¹s⁻¹) | Key Regulators/Inhibitors | Organismal Variations |
---|---|---|---|---|
DAHP synthase | PEP: 50-200; E4P: 30-150 | 10³-10⁴ | Feedback inhibited by Phe, Tyr, Trp | Class I (plant-type) vs Class II (microbial) isoforms |
Shikimate kinase | Shikimate: 20-100; ATP: 50-150 | 10²-10³ | ATP/ADP ratio; Mg²⁺ concentration | Multiple isozymes in plants (e.g., Arabidopsis has 4 genes) |
EPSP synthase | S3P: 5-30; PEP: 2-20 | 10⁴-10⁵ | Glyphosate (competitive inhibitor) | Class I (sensitive) and Class II (resistant) enzymes |
Chorismate synthase | EPSP: 5-40 | 10³-10⁴ | Reduced FMN cofactor (Kd = 0.1-1 μM) | Bifunctional (fungi) vs monofunctional (plants/bacteria) |
The glyphosate resistance spectrum directly correlates with EPSP synthase kinetics. Class I enzymes (found in plants and many bacteria) exhibit high sensitivity to glyphosate (IC50 = 0.1-10 μM), while Class II enzymes (from certain bacteria) show remarkable resistance (IC50 > 1 mM). Detailed kinetic characterization of the Halothermothrix orenii enzyme (Class II) revealed its glyphosate resistance while maintaining high affinity for PEP (KM = 8.7 μM) compared to the glyphosate-sensitive Escherichia coli enzyme (KM = 12 μM) [4]. Site-directed mutagenesis studies identified Thr355Ser substitution in H. orenii EPSP synthase as critical for reducing glyphosate affinity without compromising catalytic efficiency toward natural substrates [4].
Pathway regulation extends beyond simple substrate-enzyme interactions through multiple sophisticated mechanisms:
The evolutionary divergence of EPSP synthase is particularly evident when comparing kinetic parameters across species. While plant enzymes typically have KM values for S3P around 10-20 μM, microbial enzymes show broader variation. The enzyme from glyphosate-resistant Agrobacterium tumefaciens CP4 (the source of transgenes in Roundup Ready crops) exhibits KM(PEP) = 12 μM and significantly reduced glyphosate sensitivity, enabling transgenic plants to maintain aromatic amino acid biosynthesis despite herbicide application [4] [6]. This kinetic adaptation represents a remarkable example of natural enzyme engineering with profound agricultural implications.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7